Cas no 168828-70-4 (4-(2-fluoro-4-nitrophenyl)thiomorpholine)

4-(2-fluoro-4-nitrophenyl)thiomorpholine 化学的及び物理的性質
名前と識別子
-
- 4-(2-fluoro-4-nitrophenyl)thiomorpholine
- 3-fluoro-4-thiomorpholinonitrobenzene
- MCULE-4299296815
- T7091955
- CTK0A8450
- ZINC34507373
- SureCN2151682
- Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)-
- 3-fluoro-4-thiomorpholinonitrobenzene; MCULE-4299296815; T7091955; CTK0A8450; ZINC34507373; SureCN2151682; Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)-;
- 4-(2-fluoro-4-nitrophenyl)thiomorpholine(WXC05525)
- W13108
- DB-395452
- 168828-70-4
- A907772
- PUZPGWLYSCSDBO-UHFFFAOYSA-N
- AS-65888
- SY127772
- Z645739774
- MFCD11039549
- CCG-301634
- SCHEMBL2151682
- CS-0038715
- DTXSID30445440
- AKOS016907923
- C10H11FN2O2S
-
- MDL: MFCD11039549
- インチ: InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
- InChIKey: PUZPGWLYSCSDBO-UHFFFAOYSA-N
- ほほえんだ: O=[N+](C1=CC=C(N2CCSCC2)C(F)=C1)[O-]
計算された属性
- せいみつぶんしりょう: 242.05252693g/mol
- どういたいしつりょう: 242.05252693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 74.4Ų
4-(2-fluoro-4-nitrophenyl)thiomorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB488824-250 mg |
4-(2-Fluoro-4-nitrophenyl)thiomorpholine; . |
168828-70-4 | 250MG |
€104.20 | 2023-04-20 | ||
eNovation Chemicals LLC | D763317-5g |
Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)- |
168828-70-4 | 95% | 5g |
$160 | 2024-06-07 | |
Ambeed | A514357-5g |
4-(2-Fluoro-4-nitrophenyl)thiomorpholine |
168828-70-4 | 97% | 5g |
$54.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1221971-25g |
4-(2-Fluoro-4-nitrophenyl)thiomorpholine |
168828-70-4 | 95% | 25g |
$1200 | 2024-06-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X23675-1g |
4-(2-Fluoro-4-nitrophenyl)thiomorpholine |
168828-70-4 | 97% | 1g |
¥139.0 | 2024-07-18 | |
eNovation Chemicals LLC | D763317-25g |
Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)- |
168828-70-4 | 95% | 25g |
$535 | 2024-06-07 | |
abcr | AB488824-5 g |
4-(2-Fluoro-4-nitrophenyl)thiomorpholine; . |
168828-70-4 | 5g |
€476.70 | 2023-04-20 | ||
A2B Chem LLC | AA90925-250mg |
4-(2-Fluoro-4-nitrophenyl)thiomorpholine |
168828-70-4 | 97% | 250mg |
$10.00 | 2024-04-20 | |
A2B Chem LLC | AA90925-25g |
4-(2-Fluoro-4-nitrophenyl)thiomorpholine |
168828-70-4 | 97% | 25g |
$249.00 | 2024-04-20 | |
1PlusChem | 1P001YRX-250mg |
Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)- |
168828-70-4 | 97% | 250mg |
$4.00 | 2025-02-19 |
4-(2-fluoro-4-nitrophenyl)thiomorpholine 関連文献
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1. Back matter
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
4-(2-fluoro-4-nitrophenyl)thiomorpholineに関する追加情報
Introduction to 4-(2-fluoro-4-nitrophenyl)thiomorpholine (CAS No. 168828-70-4)
4-(2-fluoro-4-nitrophenyl)thiomorpholine, identified by the Chemical Abstracts Service Number (CAS No.) 168828-70-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiomorpholine class, a structural motif known for its versatility in drug design due to its ability to form stable hydrogen bonds and interact with biological targets. The presence of both fluoro and nitro substituents on the aromatic ring introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in medicinal chemistry.
The fluoro group at the 2-position of the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, while the nitro group at the 4-position contributes to electron-withdrawing effects, influencing its reactivity and binding affinity. These structural features make 4-(2-fluoro-4-nitrophenyl)thiomorpholine a valuable scaffold for developing novel therapeutic agents. Recent studies have highlighted its potential in modulating various biological pathways, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
In recent years, there has been a surge in research focused on identifying small-molecule modulators that can interact with complex biological systems. The thiomorpholine core has been extensively studied for its role in enhancing binding affinity and selectivity towards target proteins. For instance, derivatives of thiomorpholine have shown promise in inhibiting enzymes involved in pain signaling, neurodegeneration, and autoimmune diseases. The introduction of fluorine and nitro substituents into this framework has further expanded its pharmacological potential.
One of the most compelling aspects of 4-(2-fluoro-4-nitrophenyl)thiomorpholine is its ability to engage with a wide range of biological targets. Preliminary computational studies suggest that this compound can interact with both protein and nucleic acid targets, making it a versatile tool for drug discovery. The fluoro group, in particular, has been shown to improve binding kinetics by enhancing hydrophobic interactions, while the nitro group can participate in hydrogen bonding or even redox reactions depending on the biological context.
Recent experimental data has begun to unravel the mechanistic basis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine's pharmacological effects. In vitro assays have demonstrated its ability to modulate enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain pathways. Additionally, studies suggest that this compound may interact with neurotransmitter receptors, potentially making it useful in treating conditions such as depression and anxiety.
The synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine presents unique challenges due to the sensitivity of the thiomorpholine ring and the need for precise functional group manipulation. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high purity. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the desired aromatic core, while protecting group strategies have allowed for selective functionalization at multiple sites.
The potential therapeutic applications of 4-(2-fluoro-4-nitrophenyl)thiomorpholine are vast. Given its structural similarities to known bioactive molecules, it is reasonable to hypothesize that it could serve as a lead compound for further optimization towards specific therapeutic targets. For example, derivatives of this molecule might be developed into novel anticonvulsants or anti-inflammatory agents by fine-tuning their binding properties through structure-activity relationship (SAR) studies.
Future research directions may include exploring the compound's role in drug-receptor interactions at a molecular level using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Understanding how fluoro and nitro substituents influence binding affinity will provide critical insights into optimizing drug design strategies. Additionally, preclinical studies will be essential to assess its safety profile and pharmacokinetic properties before moving into human trials.
The integration of computational chemistry with experimental pharmacology has accelerated the discovery process for compounds like 4-(2-fluoro-4-nitrophenyl)thiomorpholine. Machine learning models can predict binding affinities and identify promising derivatives based on large datasets of known bioactive molecules. This approach not only saves time but also allows researchers to explore chemical space more efficiently, leading to faster development of novel therapeutics.
In conclusion,4-(2-fluoro-4-nitrophenyl)thiomorpholine (CAS No. 168828-70-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. Its potential applications span multiple therapeutic areas, making it an attractive candidate for further research and development. As our understanding of drug-receptor interactions continues to evolve,this compound will undoubtedly play a crucial role in shaping future treatments for various diseases.
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